An In-depth Technical Guide to 1-phenyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-phenyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-phenyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its significant role in the development of novel therapeutics.
Core Chemical Identity
1-phenyl-1H-pyrazole-4-sulfonyl chloride is a solid organic compound with the chemical formula C₉H₇ClN₂O₂S.[1] Its unique structure, featuring a phenyl-substituted pyrazole ring functionalized with a reactive sulfonyl chloride group, makes it a valuable intermediate for synthesizing a diverse range of compounds with potential pharmacological activities.
Chemical Structure
The molecule consists of a central five-membered pyrazole ring. A phenyl group is attached to one of the nitrogen atoms (N1), and a sulfonyl chloride group (-SO₂Cl) is attached to the carbon at the 4-position of the pyrazole ring.
Caption: Chemical structure of 1-phenyl-1H-pyrazole-4-sulfonyl chloride.
Physicochemical Properties
While specific experimental data for 1-phenyl-1H-pyrazole-4-sulfonyl chloride is not extensively reported in publicly available literature, some key properties can be inferred from supplier information and analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂S | [1] |
| Molecular Weight | 242.68 g/mol | Inferred |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride
The synthesis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride typically proceeds in two main stages: the formation of the 1-phenyl-1H-pyrazole core, followed by sulfonation at the 4-position.
Synthesis of 1-phenyl-1H-pyrazole
The precursor, 1-phenyl-1H-pyrazole, can be synthesized through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with phenylhydrazine.
Caption: General synthesis of the 1-phenyl-1H-pyrazole core.
Sulfonation of 1-phenyl-1H-pyrazole
The key step in forming the title compound is the electrophilic substitution of the 1-phenyl-1H-pyrazole at the C4 position. This is typically achieved using a strong sulfonating agent. A general and effective method for the synthesis of pyrazole-4-sulfonyl chlorides involves the use of chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride.[3]
Exemplary Protocol (based on analogous syntheses): [3]
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Reaction Setup: To a solution of 1-phenyl-1H-pyrazole in a suitable solvent (e.g., chloroform), chlorosulfonic acid is added dropwise at a reduced temperature (e.g., 0 °C) under an inert atmosphere. The choice of a non-polar solvent is crucial to control the reactivity of the chlorosulfonic acid.
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Reaction Progression: The reaction mixture is then typically warmed to a higher temperature (e.g., 60 °C) and stirred for several hours to ensure complete sulfonation.
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Conversion to Sulfonyl Chloride: Following the initial sulfonation, thionyl chloride is added to the reaction mixture. This step is critical for converting the sulfonic acid intermediate to the more reactive sulfonyl chloride. The mixture is stirred for an additional period at an elevated temperature.
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Workup and Purification: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The product is then extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 1-phenyl-1H-pyrazole-4-sulfonyl chloride. Further purification can be achieved by recrystallization or column chromatography.
The causality behind these steps lies in the electrophilic nature of the sulfur trioxide in chlorosulfonic acid, which attacks the electron-rich C4 position of the pyrazole ring. The subsequent addition of thionyl chloride provides a source of chloride ions to form the final sulfonyl chloride.
Reactivity and Applications in Drug Development
The synthetic utility of 1-phenyl-1H-pyrazole-4-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[4]
Caption: Key reactions of 1-phenyl-1H-pyrazole-4-sulfonyl chloride.
This reactivity is the cornerstone of its application in drug discovery. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. By incorporating the 1-phenyl-1H-pyrazole-4-sulfonyl chloride moiety, medicinal chemists can readily synthesize libraries of novel pyrazole-sulfonamide derivatives for biological screening.
Protocol for Sulfonamide Synthesis: [3]
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Reactant Preparation: 1-phenyl-1H-pyrazole-4-sulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane.
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Amine Addition: The desired primary or secondary amine is added to the solution, typically in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction.
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Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is then dried and concentrated. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
The sulfonamide linkage is a key structural feature in many drugs, as it can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the molecule to its biological target. The combination of the pyrazole core and the sulfonamide linker provides a versatile scaffold for the design of new therapeutic agents.
Safety and Handling
As a sulfonyl chloride, 1-phenyl-1H-pyrazole-4-sulfonyl chloride is a reactive and potentially hazardous compound. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Moisture Sensitivity: Sulfonyl chlorides react with water, including moisture in the air, to produce hydrochloric acid. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-phenyl-1H-pyrazole-4-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the sulfonyl chloride group allow for the facile generation of diverse libraries of pyrazole-sulfonamide derivatives. The proven pharmacological importance of the pyrazole scaffold makes this compound a key intermediate for researchers and scientists in the field of drug discovery and development.
References
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023. Available from: [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. 2020.
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1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online. 2011. Available from: [Link]
- Method for preparing pyrazole sulfonamide derivatives. Google Patents. 1989.
- Synthesis of sulfonyl chloride substrate precursors. Columbia University Academic Commons. 2014.
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. 2023. Available from: [Link]
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. 2016.
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. 2023. Available from: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
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A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed. 2007. Available from: [Link]
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. 2023. Available from: [Link]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. 2014.
- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.
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1-Phenylpyrazole | C9H8N2 | CID 70769. PubChem. Available from: [Link]
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